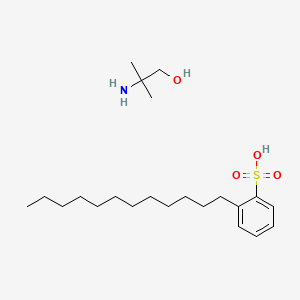
3-Methyl-2-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a methyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-octanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 3-methyl-2-octanone over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Methyl-2-octanone
Reduction: 3-Methyl-2-octane
Substitution: 3-Methyl-2-octyl chloride or bromide
Scientific Research Applications
3-Methyl-2-octanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-octanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
3-Methyl-2-octanol can be compared with other similar compounds such as:
2-Methyl-3-octanol: Similar in structure but with the hydroxyl group on the third carbon.
3-Methyl-3-octanol: Similar but with the hydroxyl group on the third carbon and an additional methyl group on the same carbon.
Isoamyl alcohol (3-methyl-1-butanol): A shorter chain alcohol with a similar methyl group arrangement
These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various fields .
Properties
CAS No. |
27644-49-1 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-methyloctan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 |
InChI Key |
WQADSKJNOTZWML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


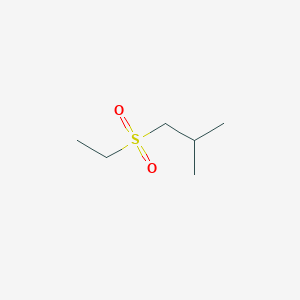
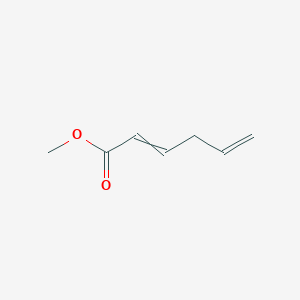
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

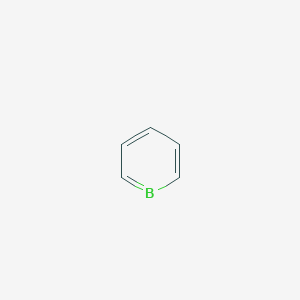

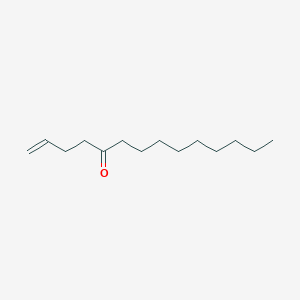
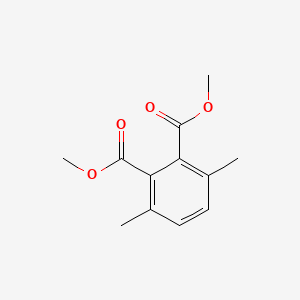

![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)

